molecular formula C10H9F3O B1464559 2-(Trifluoromethyl)-2-indanol CAS No. 1250172-63-4

2-(Trifluoromethyl)-2-indanol

Cat. No.: B1464559
CAS No.: 1250172-63-4
M. Wt: 202.17 g/mol
InChI Key: WKGOHENPQPGQRQ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-2-indanol is a compound that combines the indole structure with a trifluoromethyl group. The indole structure is a common motif in many natural products and pharmaceuticals, known for its biological activity. The trifluoromethyl group, on the other hand, is known for enhancing the stability, lipophilicity, and metabolic properties of compounds. This combination makes this compound a compound of significant interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method is advantageous due to its simplicity, cost-effectiveness, and low toxicity.

Industrial Production Methods: In an industrial setting, the synthesis of 2-(Trifluoromethyl)-2-indanol can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient and environmentally friendly production of the compound by streamlining the synthesis process and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-2-indanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-2-indanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, increasing its efficacy and stability. The indole structure allows the compound to bind to various receptors and enzymes, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

  • Trifluoromethane (H–CF3)
  • 1,1,1-Trifluoroethane (H3C–CF3)
  • Hexafluoroacetone (F3C–CO–CF3)

Comparison: 2-(Trifluoromethyl)-2-indanol is unique due to the combination of the indole structure and the trifluoromethyl group. This combination provides enhanced stability, lipophilicity, and bioactivity compared to other similar compounds. The presence of the indole structure also allows for more diverse biological interactions and applications .

Properties

IUPAC Name

2-(trifluoromethyl)-1,3-dihydroinden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9(14)5-7-3-1-2-4-8(7)6-9/h1-4,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGOHENPQPGQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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